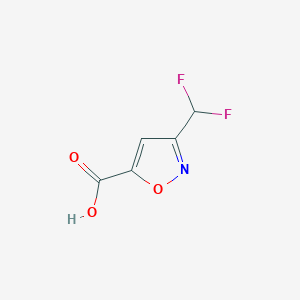

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, or 3-DFOA, is a synthetic molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of oxazole, a five-membered heterocyclic ring with an oxygen atom as the heteroatom. 3-DFOA has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a fluorescent probe for the detection of hydrogen peroxide. Its unique properties have made it an important tool for scientists in a range of fields.

Applications De Recherche Scientifique

Microbial Degradation and Environmental Fate

Polyfluoroalkyl chemicals, which may include derivatives of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, have been extensively used in industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. The environmental biodegradability of such compounds has been a focus of studies, highlighting the importance of understanding their degradation pathways, intermediate products, and impacts on ecosystems (Liu & Avendaño, 2013).

Synthesis of Bioactive Compounds

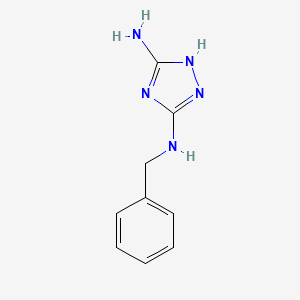

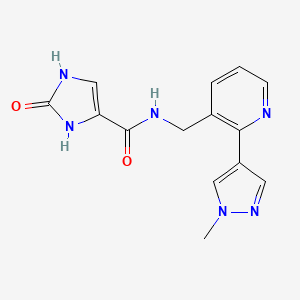

The synthesis and biological evaluation of triazole derivatives, including those derived from this compound, have been explored for their broad spectrum of biological activities. This includes the development of new drugs, with emphasis on their synthesis through eco-friendly procedures and the potential for creating compounds with improved pharmacological profiles (Kaushik et al., 2019).

Understanding Biocatalyst Inhibition

The study of carboxylic acids, such as this compound, has shed light on their inhibitory effects on microbes used in the production of biorenewable chemicals. This research is crucial for developing strategies to improve the robustness of microbial strains for industrial applications, demonstrating the compound's role in influencing microbial metabolism and energy production (Jarboe et al., 2013).

Antioxidant Activity Analysis

Investigations into the antioxidant properties of various compounds, potentially including derivatives of this compound, have emphasized the importance of understanding their mechanisms of action and the methodologies for assessing their antioxidant capacities. This research is pivotal for applications in food engineering, medicine, and pharmacy, providing insights into the benefits of these compounds for health and disease prevention (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

The primary target of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to energy production in cells .

Mode of Action

This compound: acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the TCA cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell . This disruption of energy production can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Difluoromethylation)-1,2-oxazole-5-carboxylic acid is the TCA cycle . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production . This can have downstream effects on a variety of cellular processes that rely on ATP, including cell growth, division, and maintenance .

Pharmacokinetics

The ADME properties of This compound It is known that the compound is used commercially as an intermediate to seven fungicides , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the disruption of energy production within the cell . By inhibiting SDH and disrupting the TCA cycle, the compound leads to a decrease in ATP production . This can result in cell death, particularly in rapidly dividing cells such as those found in fungi .

Action Environment

The action, efficacy, and stability of This compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to interact with its target . Additionally, the presence of other substances in the environment could potentially interfere with the compound’s action.

Analyse Biochimique

Biochemical Properties

This suggests that 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid may interact with enzymes, proteins, and other biomolecules through hydrogen bonding .

Molecular Mechanism

It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRXRMMWUDMDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935503-24-4 |

Source

|

| Record name | 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)

![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)

![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)